molecular formula C21H22N2O3S B2991202 4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034313-85-2

4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2991202
CAS No.: 2034313-85-2
M. Wt: 382.48
InChI Key: TYYXUFLJRBCXFE-UHFFFAOYSA-N
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Description

4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications

Electropolymerization of Pyrrole-Based Monomers

Research by Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) explores the electrochemical polymerization of derivatized bis(pyrrol-2-yl) arylenes, including molecules with low oxidation potentials which might share similar reactivity profiles with the compound of interest. This study highlights the synthesis of conducting polymers from pyrrole-based monomers, indicating potential applications in materials science for the development of novel conducting materials (Sotzing et al., 1996).

Role of Orexin-1 Receptor Mechanisms

Piccoli, Bonaventura, Cifani, Costantini, Massagrande, Montanari, Martinelli, Antolini, Ciccocioppo, Massi, Merlo-Pich, Fabio, and Corsi (2012) investigated the effects of selective orexin receptor antagonists in a binge eating model in rats. While not directly related, the methodologies used in studying receptor-ligand interactions and the potential implications for behavioral pharmacology provide a context where compounds like the one could be researched for their pharmacological properties and interactions with specific receptor targets (Piccoli et al., 2012).

Synthesis and Self-Assembly of 2-Aminopyrimidinones

Bararjanian, Balalaie, Rominger, and Barouti (2010) developed a novel one-pot synthesis method for 2-aminopyrimidinones and studied their self-assembly, which demonstrates the potential for designing and synthesizing complex molecules with specific functionalities. Such research could be relevant for exploring the synthetic pathways and self-assembling properties of related compounds (Bararjanian et al., 2010).

Conducting Polymers from Low Oxidation Potential Monomers

The study by Sotzing et al. (1996) on conducting polymers derived from low oxidation potential monomers, including pyrrole-based compounds, points to potential applications in electronics and materials science. This research underscores the importance of molecular design in creating new materials with desirable electrical properties, which could be an avenue for research involving the compound of interest (Sotzing et al., 1996).

Properties

IUPAC Name

4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-14-11-17(13-20(24)22(14)2)26-16-7-9-23(10-8-16)21(25)19-12-15-5-3-4-6-18(15)27-19/h3-6,11-13,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYXUFLJRBCXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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